2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound with significant potential in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 390.399 g/mol. This compound has garnered interest due to its pharmacological activities, including anti-inflammatory, analgesic, and antibacterial properties.
The compound is cataloged in various chemical databases, including BenchChem and PubChem, which provide detailed information about its structure and properties. It is primarily used in research settings to explore its efficacy and applications in drug development.
This compound falls under the category of organic compounds, specifically amides and benzamides, which are known for their diverse biological activities. Its structure contains multiple functional groups that contribute to its reactivity and biological interactions.
The synthesis of 2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide can be achieved through several synthetic pathways. A common method involves the following steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide can be represented using various structural notations:
InChI=1S/C21H18N4O4/c22-20(27)16-8-2-4-10-18(16)29-12-6-5-11-23-19(26)13-25-14-24-17-9-3-1-7-15(17)21(25)28/h1-4,7-10,14H,11-13H2,(H2,22,27)(H,23,26)
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC#CCOC3=CC=CC=C3C(=O)N
The compound's structural analysis reveals a complex arrangement of aromatic rings and functional groups that contribute to its chemical behavior and interactions with biological targets.
The compound can participate in various chemical reactions typical for amides and alkynes:
These reactions require specific conditions such as pH control and temperature management to optimize yields while minimizing side reactions.
The mechanism of action for 2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide primarily involves its interaction with biological targets:
Studies have shown that derivatives of this compound exhibit significant pharmacological activities compared to standard treatments (Bhati et al., 2013; Kumar et al., 2014).
The physical properties include:
Key chemical properties include:
The primary applications of 2-((4-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)but-2-yn-1-yloxy)benzamide include:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: